4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide
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Description
4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Drug Discovery
A study highlighted the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in the drug discovery process, focusing on the metabolism and disposition of potent HIV integrase inhibitors. This approach supported the selection of candidates for further development by investigating the metabolic fate and excretion balance in rats and dogs, demonstrating the elimination mainly by metabolism with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Structural Analysis through X-ray, NMR, and DFT Studies
Research on the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid was conducted using X-ray diffraction, which revealed the formation of infinite zigzag chains through hydrogen bonds, showcasing the structural intricacy of such compounds (Dega-Szafran, Katrusiak, & Szafran, 2006).
Cytostatic Activity in Human Cancer Cells
Compounds isolated from the fungus Neosartorya pseudofischeri showed in vitro growth inhibitory activity in six distinct cancer cell lines, revealing the potential for novel anticancer cytostatic compounds derived from this chemical scaffold (Eamvijarn et al., 2012).
Differentiation of Structural Isomers
Studies on methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) showcased the differentiation of these compounds using GC-IRD and GC-MS, highlighting the importance of structural analysis in the identification of psychoactive substances (Abdel-Hay, Deruiter, & Clark, 2012).
Synthesis and Biological Activity of Derivatives
Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrated the synthesis and characterization of compounds exhibiting cytotoxic effects on breast cancer cell lines, suggesting the utility of such derivatives in cancer treatment (Kelly et al., 2007).
Properties
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(16-19-6-4-5-18(2)15-19)21(25)23-13-11-22(3)12-14-23/h4-10,15H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFLTPPPBBQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.